molecular formula C9H11N3OS B2914022 4-Ethoxy-2-hydrazino-1,3-benzothiazole CAS No. 872696-02-1

4-Ethoxy-2-hydrazino-1,3-benzothiazole

Cat. No.: B2914022
CAS No.: 872696-02-1
M. Wt: 209.27
InChI Key: JMUUSQSFBDDCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-hydrazino-1,3-benzothiazole is an organic compound with the molecular formula C9H11N3OS. It is a derivative of benzothiazole, characterized by the presence of an ethoxy group at the 4-position and a hydrazino group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-hydrazino-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with ethyl iodide to introduce the ethoxy group.

Industrial Production Methods: Industrial processes may also involve the use of catalysts and specific solvents to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-hydrazino-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiazoles and hydrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Ethoxy-2-hydrazino-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-hydrazino-1,3-benzothiazole involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-hydrazino-1,3-benzothiazole is unique due to the presence of both ethoxy and hydrazino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-2-13-6-4-3-5-7-8(6)11-9(12-10)14-7/h3-5H,2,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUUSQSFBDDCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801323704
Record name (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816376
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872696-02-1
Record name (4-ethoxy-1,3-benzothiazol-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801323704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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